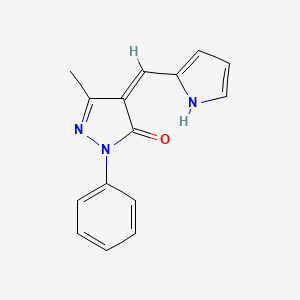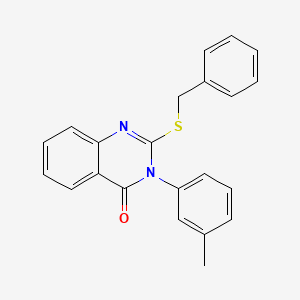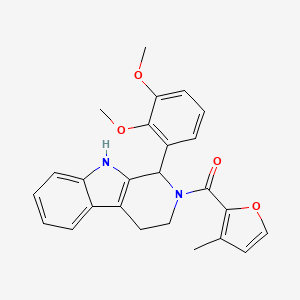
N-methyl-1-(1-methyl-2-pyrrolidinyl)methanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-1-(1-methyl-2-pyrrolidinyl)methanamine oxalate, also known as Memantine, is a medication used in the treatment of Alzheimer's disease. It is an NMDA receptor antagonist that works by regulating the activity of glutamate, an important neurotransmitter in the brain. Memantine is a synthetic compound that was first synthesized in the late 1960s and was approved by the FDA in 2003 for the treatment of Alzheimer's disease.
Mécanisme D'action
N-methyl-1-(1-methyl-2-pyrrolidinyl)methanamine oxalate works by regulating the activity of glutamate, an important neurotransmitter in the brain. It acts as an NMDA receptor antagonist, which means that it blocks the activity of glutamate at the NMDA receptor. This helps to prevent the excessive activation of the receptor, which can lead to neuronal damage and cell death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal growth and survival. Additionally, this compound has been shown to reduce the production of inflammatory cytokines, which can contribute to neuronal damage and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-1-(1-methyl-2-pyrrolidinyl)methanamine oxalate has a number of advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied for its pharmacological effects. Additionally, it has a relatively low toxicity profile, which makes it a safe compound to use in animal studies. However, this compound does have some limitations for use in lab experiments. It has a relatively short half-life, which means that it may need to be administered multiple times in order to maintain therapeutic levels in the brain.
Orientations Futures
There are a number of potential future directions for research on N-methyl-1-(1-methyl-2-pyrrolidinyl)methanamine oxalate. One area of interest is the development of new formulations of the compound that can improve its bioavailability and increase its efficacy. Additionally, researchers are interested in investigating the potential therapeutic effects of this compound in other neurological disorders beyond Alzheimer's disease. Finally, there is ongoing research into the underlying mechanisms of this compound's pharmacological effects, which may lead to the development of new drugs that target the glutamatergic system.
Méthodes De Synthèse
The synthesis of N-methyl-1-(1-methyl-2-pyrrolidinyl)methanamine oxalate involves the reaction of 1-amino-3-methyladamantane with formaldehyde and pyrrolidine. The reaction takes place in the presence of a strong acid catalyst and yields N-methyl-1-(1-methyl-2-pyrrolidinyl)methanamine. The oxalate salt of the compound is then formed by reacting the free base with oxalic acid.
Applications De Recherche Scientifique
N-methyl-1-(1-methyl-2-pyrrolidinyl)methanamine oxalate has been extensively studied for its potential therapeutic effects in Alzheimer's disease. Numerous clinical trials have demonstrated its efficacy in improving cognitive function and reducing symptoms of dementia. Additionally, this compound has been investigated for its potential therapeutic effects in other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Propriétés
IUPAC Name |
N-methyl-1-(1-methylpyrrolidin-2-yl)methanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.C2H2O4/c1-8-6-7-4-3-5-9(7)2;3-1(4)2(5)6/h7-8H,3-6H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQREKVDXVGGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCN1C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(sec-butylamino)sulfonyl]-N-methylbenzamide](/img/structure/B6134653.png)
![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B6134654.png)
![N-(4-ethylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6134655.png)

![methyl 5-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6134662.png)
![1-{[3-(2-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B6134663.png)

![N-{2-[(3,4-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6134679.png)
![2-(2-chlorobenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine](/img/structure/B6134683.png)

![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(2-pyridinylthio)acetamide](/img/structure/B6134702.png)
![2-[(2,6-dichlorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6134706.png)
